N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 3,4-dimethylphenylamine, and quinoline-4-carboxylic acid. The synthesis may involve:
Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde.
Coupling reaction: The benzodioxole intermediate is then coupled with 3,4-dimethylphenylamine under specific conditions to form the desired amine derivative.
Quinoline ring formation: The amine derivative is then reacted with quinoline-4-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core structure and may have similar biological activities.
Benzodioxole derivatives: Compounds with the benzodioxole moiety may exhibit similar chemical reactivity and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H22N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-16-7-9-19(11-17(16)2)23-13-21(20-5-3-4-6-22(20)28-23)26(29)27-14-18-8-10-24-25(12-18)31-15-30-24/h3-13H,14-15H2,1-2H3,(H,27,29) |
InChI Key |
FRMHTGMGHOAHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.